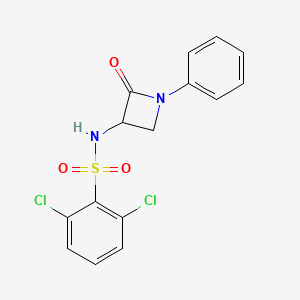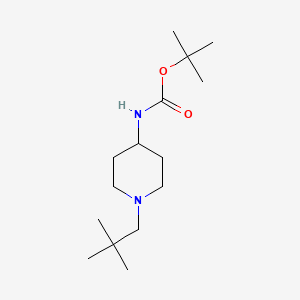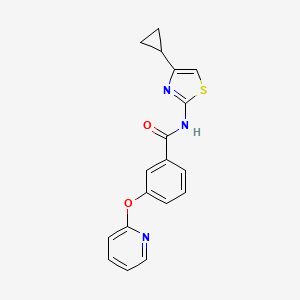![molecular formula C22H24ClN3O3 B2943090 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005060-25-2](/img/structure/B2943090.png)
2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C22H24ClN3O3 and its molecular weight is 413.9. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A novel series of compounds, including isoxazole derivatives similar to the specified compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds were created using a multi-component cyclo-condensation reaction, showcasing their potential in the development of new antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).
Photoluminescent Conjugated Polymers
Studies on π-conjugated polymers containing units similar to the specified compound, specifically 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP), have shown that these materials exhibit strong photoluminescence and high photochemical stability. These properties make them suitable for applications in electronic devices, such as in the creation of thin films for electronic applications (Beyerlein & Tieke, 2000).
Spectroscopic Characterization and NLO Properties
Structural parameters of compounds containing 4-(4-chlorophenyl) and 4-[4-(dimethylamino)phenyl] groups have been determined using DFT calculations. These studies provide insights into the electronic interactions and stabilization energies within these molecules, which are important for understanding their biological potentials and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Fluorescent Probes for Carbon Dioxide Detection
Novel fluorescent probes based on a core structure similar to the specified compound have been developed for the quantitative detection of low levels of carbon dioxide. These probes exhibit significant fluorescence changes in response to carbon dioxide, making them promising for biological and medical applications (Wang et al., 2015).
Synthesis of Electronic Devices
The synthesis and structural analysis of a diketopyrrolopyrrole derivative end-capped with a dimethylaminophenyl moiety, similar to the specified compound, has shown excellent performance stability in electronic devices under ambient conditions. This research demonstrates the potential of these compounds in the development of highly stable electronic devices (Kumar et al., 2018).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-propan-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-13(2)25-21(27)18-19(14-5-9-16(10-6-14)24(3)4)26(29-20(18)22(25)28)17-11-7-15(23)8-12-17/h5-13,18-20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJLYCYGHKJFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2943007.png)

![3,5-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2943009.png)


![ethyl {2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2943016.png)

![(3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2943019.png)
![ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate](/img/structure/B2943020.png)



![2-(sec-butylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2943025.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943026.png)